molecular formula C12H11ClN4O3 B10918502 4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10918502
M. Wt: 294.69 g/mol
InChI Key: RRLYSKMDFFDXQH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family It is characterized by the presence of a chloro group, an ethyl group, a nitrophenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the ethyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with active sites of enzymes. The chloro and ethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
  • 4-chloro-1-ethyl-N-(4-aminophenyl)-1H-pyrazole-5-carboxamide
  • 4-chloro-1-ethyl-N-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-chloro-1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

4-chloro-2-ethyl-N-(4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O3/c1-2-16-11(10(13)7-14-16)12(18)15-8-3-5-9(6-4-8)17(19)20/h3-7H,2H2,1H3,(H,15,18)

InChI Key

RRLYSKMDFFDXQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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